Compound Description: N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, also known as ICA-27243, is a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels []. It demonstrated membrane potential hyperpolarization in SH-SY5Y human neuroblastoma cells and enhanced both 86Rb+ efflux and whole-cell currents in Chinese hamster ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels []. ICA-27243 exhibits anticonvulsant-like activity in experimental models of epilepsy [].
Relevance: ICA-27243 shares a core 3,4-difluorobenzamide structure with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds feature a substituted pyridine ring linked to the benzamide nitrogen, highlighting their structural similarity within the same chemical class.
Compound Description: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, known as Hu7691, is a potent and selective Akt inhibitor [, ]. It exhibits low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies []. Hu7691 also has a favorable pharmacokinetic profile and high bioavailability in dogs [].
Relevance: While the overall structure of Hu7691 differs from 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, both compounds contain a 3,4-difluorophenyl group, indicating a shared structural motif. The presence of a piperidine ring in both compounds further emphasizes this structural relationship.
Compound Description: 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide, also known as TAS-116, is a potent, selective, and orally available HSP90 inhibitor [, ]. It demonstrates selectivity for HSP90α and HSP90β among the HSP90 family proteins and exhibits potent antitumor effects in an NCI-H1975 xenograft mouse model [].
Relevance: While TAS-116's structure significantly differs from 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, both compounds belong to the benzamide class of compounds, sharing the core benzamide moiety.
Compound Description: 2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide is a compound investigated for its potential use in treating migraines [, ]. Pharmaceutical compositions containing this compound have been developed for oral and intravenous administration [].
Relevance: This compound shares the benzamide core structure with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds feature a substituted pyridine ring connected to the benzamide nitrogen and also contain a piperidine ring within their structures, demonstrating structural similarities.
Compound Description: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, also known as U-47700, is a synthetic opioid with analgesic properties []. It displays a selectivity for the μ-opioid receptor over the ĸ-opioid receptor []. U-47700 is a structural isomer of AH-7921, another synthetic opioid that has been placed in Schedule I of the 1961 Single Convention [].
Relevance: U-47700, similar to 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, belongs to the benzamide class of compounds, sharing the core benzamide moiety. Both compounds also feature a disubstituted benzamide ring.
5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt, known as HMR 1766, is a haem-independent sGC activator []. It is a haem-site ligand and can activate soluble guanylyl cyclase (sGC) even in the absence of the native haem group [].
Relevance: Both HMR 1766 and 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide are part of the larger benzamide class of compounds. This emphasizes their shared structural core, even though their substituents and overall structures differ considerably.
Compound Description: 4-(4-methylpiperazin-1-yl)-N-{5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide, designated as 21a, is a lead compound identified as a potential MELK kinase inhibitor []. It exhibits good activity against MELK, which is a promising anticancer target [].
Relevance: Similar to 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, compound 21a contains a piperidine ring within its structure. The presence of this common structural element and the benzamide core suggests a degree of structural relatedness between the two compounds.
Compound Description: (+)-trans-3,4,4a,5,6,10b-Hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine, also known as S32504, is a novel dopamine D3/D2 receptor agonist with potential antiparkinsonian properties []. It effectively reduces striatal acetylcholine levels and reverses hypolocomotion in reserpine-treated rats []. S32504 also shows efficacy in primate models of Parkinson's disease, improving motor symptoms with less dyskinesia compared to L-DOPA [].
Relevance: While S32504 and 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide differ significantly in their overall structures, both compounds share a common amide functional group, representing a basic structural similarity.
Compound Description: N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide is a MEK inhibitor with potent anti-cancer properties [, ]. Combining this compound with the selective cyclin-dependent kinase 4 (CDK4) inhibitor 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one offers synergistic effects in treating cancer [, ].
Relevance: This MEK inhibitor shares a remarkable structural resemblance with 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Both compounds possess the same core 3,4-difluorobenzamide structure, and both feature a substituted phenyl ring connected to the benzamide nitrogen. The presence of halogen substituents on the phenyl ring further reinforces their structural similarity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.